An In-depth Technical Guide to Tetrapentylammonium Bromide: Chemical Properties and Applications
An In-depth Technical Guide to Tetrapentylammonium Bromide: Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrapentylammonium bromide (TPAB) is a quaternary ammonium (B1175870) salt that has garnered significant interest in various scientific and industrial fields. Its unique molecular structure, consisting of a central nitrogen atom bonded to four pentyl chains and a bromide counterion, imparts a suite of valuable chemical and physical properties. This technical guide provides a comprehensive overview of the core chemical properties of TPAB, detailed experimental protocols for its key applications, and an exploration of its relevance to researchers, scientists, and drug development professionals.
Chemical and Physical Properties
A summary of the key chemical and physical properties of tetrapentylammonium bromide is presented below. These properties are crucial for its application in various experimental and industrial settings.
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₄₄BrN | [1] |
| Molecular Weight | 378.47 g/mol | [1][2] |
| Appearance | White solid, often as flakes or powder | [1][2] |
| Melting Point | 100-101 °C | [2] |
| Boiling Point | Decomposes at high temperatures | N/A |
| Solubility | Soluble in water and organic solvents | [2] |
| CAS Number | 866-97-7 | [1] |
Spectroscopic Data
Spectroscopic analysis is essential for the identification and characterization of tetrapentylammonium bromide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While detailed spectral assignments can vary slightly based on the solvent and instrument parameters, general characteristics of the ¹H and ¹³C NMR spectra are as follows:
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¹H NMR: The spectrum is characterized by signals corresponding to the protons of the four equivalent pentyl chains. Typically, one would expect to see a triplet for the terminal methyl protons (CH₃), multiplets for the internal methylene (B1212753) protons (CH₂), and a triplet for the methylene protons adjacent to the quaternary nitrogen atom.
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¹³C NMR: The spectrum will show distinct peaks for each of the five non-equivalent carbon atoms in the pentyl chains. The chemical shifts are influenced by their proximity to the positively charged nitrogen atom.
Infrared (IR) Spectroscopy
The IR spectrum of tetrapentylammonium bromide displays characteristic absorption bands corresponding to the vibrations of its constituent bonds. Key absorptions include:
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C-H stretching vibrations of the alkyl chains.
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C-H bending vibrations.
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C-N stretching vibrations.
The absence of other significant functional group absorptions confirms the purity of the compound.
Mass Spectrometry
Mass spectrometry of tetrapentylammonium bromide will show the molecular ion of the tetrapentylammonium cation (C₂₀H₄₄N⁺). Fragmentation patterns would involve the loss of alkyl chains.
Crystal Structure
Tetrapentylammonium bromide has a crystalline structure that has been characterized by X-ray diffraction. The crystal system and unit cell dimensions provide valuable insight into the solid-state packing of the ions.[1]
Key Applications and Experimental Protocols
Tetrapentylammonium bromide's utility stems from its properties as a phase-transfer catalyst, a structure-directing agent, and an electrolyte component.
Phase-Transfer Catalysis
As a phase-transfer catalyst, TPAB facilitates the reaction between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase).[2] The tetrapentylammonium cation can transport an anion from the aqueous phase into the organic phase, where it can react with an organic substrate.
This protocol describes a general procedure for the S-alkylation of thiophenol using an alkyl halide, where tetrabutylammonium (B224687) bromide (a close analog of TPAB) is used as the phase-transfer catalyst. This can be adapted for use with TPAB.
Materials:
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Thiophenol
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Alkyl halide (e.g., benzyl (B1604629) bromide)
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Sodium hydroxide (B78521) (NaOH)
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Tetrapentylammonium bromide (TPAB)
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Deionized water
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve thiophenol and NaOH in water.
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Add a catalytic amount of TPAB to the aqueous solution.
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Add a solution of the alkyl halide in toluene to the flask.
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Heat the biphasic mixture to the desired reaction temperature with vigorous stirring.
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Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).
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Upon completion, cool the reaction mixture to room temperature.
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Separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by chromatography or distillation.
Structure-Directing Agent in Zeolite Synthesis
In the synthesis of zeolites and other microporous materials, TPAB can act as a structure-directing agent (SDA) or template. The size and shape of the tetrapentylammonium cation influence the framework structure of the resulting crystalline material by organizing the inorganic precursors around it during crystallization.
Materials:
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Silicon source (e.g., tetraethyl orthosilicate (B98303) - TEOS)
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Aluminum source (e.g., aluminum isopropoxide)
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Mineralizing agent (e.g., sodium hydroxide)
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Tetrapentylammonium bromide (SDA)
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Deionized water
Procedure:
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Prepare a synthesis gel by mixing the silicon source, aluminum source, mineralizing agent, TPAB, and water in a specific molar ratio.
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Stir the mixture until a homogeneous gel is formed.
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Transfer the gel to a Teflon-lined stainless-steel autoclave.
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Heat the autoclave in an oven at a specific temperature for a defined period to allow for crystallization.
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After crystallization, cool the autoclave to room temperature.
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Filter the solid product, wash it thoroughly with deionized water, and dry it.
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To remove the occluded TPAB template, the as-synthesized zeolite is typically calcined at a high temperature in air.
